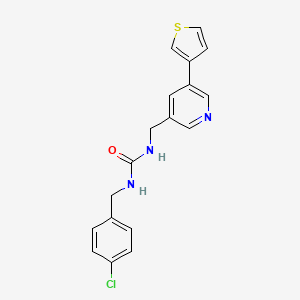

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a thiophenyl group, and a pyridinyl group

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTUMUOYLJSMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is being investigated for its potential as a therapeutic agent. Research has focused on its ability to interact with specific enzymes or receptors, which may lead to the development of new drugs targeting diseases such as cancer and infections.

Potential Biological Activities:

- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity: Studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can act as inhibitors of urease, an enzyme linked to several health issues such as kidney stones and peptic ulcers. The thiourea moiety is particularly noted for its role in enzyme inhibition.

Case Study:

A study demonstrated that derivatives of thiourea exhibited significant urease inhibitory activity, suggesting that structural analogs like this compound could be effective in similar applications .

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry, where it can form complexes with various metal ions. This property is useful for synthesizing new materials with specific electronic or catalytic properties.

Applications:

- Catalysis: Metal complexes formed with this compound may enhance catalytic reactions in organic synthesis.

- Material Science: Its unique structure allows for the development of advanced materials with tailored properties for electronics or photonics.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of more complex drug molecules. Its ability to undergo various chemical reactions makes it valuable in drug formulation processes.

Agrochemicals

The compound may also find applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides due to its biological activity against specific plant pathogens.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

- 1-(4-Chlorobenzyl)-3-(pyridin-3-ylmethyl)urea

- 1-(4-Chlorobenzyl)-3-(thiophen-3-ylmethyl)urea

- 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Uniqueness: 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the specific positioning of the thiophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.

Biological Activity

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, with the CAS number 1795471-49-6, is a complex organic compound notable for its unique structural features, including a chlorobenzyl moiety, a thiophenyl group, and a pyridinyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 357.9 g/mol. Its structure allows for various interactions at the molecular level, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.9 g/mol |

| CAS Number | 1795471-49-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, potentially affecting various biochemical pathways. For instance, it has been hypothesized that the compound may act as an inhibitor of certain deubiquitinating enzymes (DUBs), which play critical roles in protein regulation and cellular signaling pathways .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The presence of the thiophenyl and pyridinyl groups is believed to enhance its interaction with biological targets, leading to significant biological effects.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds have shown effectiveness against various bacterial strains. The exact mechanisms are still under investigation, but they may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through pathways involving caspases and other apoptotic factors. The structural components may allow it to target specific cancer-related enzymes or receptors effectively.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that structurally similar urea derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating moderate to strong anticancer effects .

- Evaluation of Antimicrobial Properties : Another research article highlighted the synthesis and evaluation of related compounds showing significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-(pyridin-3-ylmethyl)urea | Moderate | High |

| 1-(4-Chlorobenzyl)-3-(thiophen-3-ylmethyl)urea | Low | Moderate |

| 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | High | Moderate |

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and what critical reaction conditions are required?

Methodological Answer:

The synthesis typically involves coupling a substituted isocyanate with a primary amine. For this compound:

- Step 1: Prepare 4-chlorobenzyl isocyanate by reacting 4-chlorobenzyl chloride with sodium cyanate.

- Step 2: Synthesize (5-(thiophen-3-yl)pyridin-3-yl)methylamine via Suzuki-Miyaura coupling of 5-bromo-pyridin-3-ylmethylamine with thiophen-3-ylboronic acid.

- Step 3: React the isocyanate and amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Critical Conditions: Maintain anhydrous conditions, use stoichiometric base, and monitor reaction progress via TLC or HPLC .

Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the urea linkage, aromatic substituents, and absence of impurities. Peaks for the thiophene (δ 6.8–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons are critical .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H] for CHClNOS: 420.0782) .

- X-ray Crystallography: Employ SHELX software to resolve the 3D structure. For disordered atoms, use PART instructions in SHELXL .

- HPLC: Confirm purity (>95%) using a C18 column and acetonitrile/water gradient .

How can researchers initially assess the compound’s biological activity in cancer models?

Methodological Answer:

- Cell Lines: Test cytotoxicity against leukemia cell lines (e.g., HL-60, K562) using MTT assays .

- Apoptosis Assays: Measure caspase-3 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) after 24–48 hours of treatment .

- Controls: Include staurosporine as a positive apoptosis inducer and DMSO as a vehicle control.

What solvents and formulations are suitable for in vitro assays involving this compound?

Methodological Answer:

- Solubility: Dissolve in DMSO (stock solutions ≤10 mM) and dilute in culture media (<0.1% DMSO final) to avoid cytotoxicity .

- Aqueous Formulation: For in vivo studies, use co-solvents like PEG-400 or cyclodextrin-based carriers to enhance solubility .

How can researchers confirm the compound’s stability under experimental storage conditions?

Methodological Answer:

- Storage: Keep lyophilized powder at -20°C in desiccated conditions.

- Stability Testing: Perform accelerated degradation studies at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolysis of urea to amines) .

Advanced Research Questions

How can reaction yields be optimized when steric hindrance from the thiophene-pyridine moiety limits efficiency?

Methodological Answer:

- Solvent Optimization: Replace toluene with polar aprotic solvents (e.g., DMF) to improve reagent solubility .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) to minimize side reactions .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

How to resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

- Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines .

- Off-Target Screening: Use kinase profiling panels to rule out non-specific interactions .

- Dose-Response Curves: Generate IC values across 8–10 concentrations to account for variable potency .

What strategies address crystallographic disorder during structural determination?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to improve electron density maps .

- Refinement: Apply restraints (e.g., SIMU, DELU) in SHELXL to model disordered thiophene or pyridine rings .

- Alternative Techniques: If crystals fail, use NMR-based NOE correlations to infer spatial arrangements .

How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to caspase-3 (PDB ID: 1CP3). Focus on the urea moiety’s hydrogen-bonding with catalytic residues .

- Molecular Dynamics (MD): Simulate ligand-protein complexes for 100 ns in GROMACS to assess binding stability .

- QSAR: Develop models correlating substituent electronegativity with cytotoxicity .

How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace thiophene with furan or pyrrole to assess heterocycle effects .

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO) on the pyridine ring to enhance electrophilicity .

- Biological Testing: Screen derivatives in parallel against primary (HL-60) and secondary (HeLa) cell lines to identify selective analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.